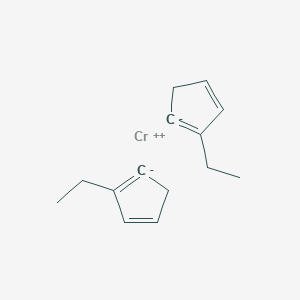

Chromium(2+);2-ethylcyclopenta-1,3-diene

Beschreibung

Chromium(2+);2-ethylcyclopenta-1,3-diene is a metallocene complex where a chromium(II) ion is coordinated to two 2-ethylcyclopentadienyl ligands. These ligands are cyclopentadienyl rings (C₅H₅) substituted with an ethyl (-C₂H₅) group at the 2-position, altering the electronic and steric environment around the chromium center compared to unsubstituted chromocene (bis(cyclopentadienyl)chromium(II), Cr(C₅H₅)₂) .

Eigenschaften

Molekularformel |

C14H18Cr |

|---|---|

Molekulargewicht |

238.29 g/mol |

IUPAC-Name |

chromium(2+);2-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |

InChI-Schlüssel |

DTBORXCXSNYBMU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cr+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chromium(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with 2-ethylcyclopentadiene in the presence of a reducing agent. One common method is the reduction of chromium(II) chloride with sodium amalgam in tetrahydrofuran (THF) followed by the addition of 2-ethylcyclopentadiene .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen

Bis(2-Ethylcyclopentadienyl)chrom(II) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu höheren Oxidationsstufen von Chrom oxidiert werden.

Reduktion: Es kann weiter reduziert werden, obwohl dies weniger häufig ist.

Substitution: Die Ethylgruppen an den Cyclopentadienylringen können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Sauerstoff und Wasserstoffperoxid.

Reduktion: Natriumamalgam oder Lithiumaluminiumhydrid können als Reduktionsmittel verwendet werden.

Substitution: Verschiedene Alkylhalogenide oder Organolithiumreagenzien können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise führt Oxidation typischerweise zu Chrom(III)- oder Chrom(VI)-Verbindungen, während Substitutionsreaktionen eine große Bandbreite an substituierten Cyclopentadienylderivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Bis(2-Ethylcyclopentadienyl)chrom(II) seine Wirkungen entfaltet, beinhaltet seine Fähigkeit, mit verschiedenen Liganden zu koordinieren und an Elektronentransferreaktionen teilzunehmen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit molekularen Zielstrukturen wie Enzymen und anderen Proteinen zu interagieren und biochemische Pfade zu beeinflussen.

Wirkmechanismus

The mechanism by which Chromium(2+);2-ethylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique structure allows it to interact with molecular targets such as enzymes and other proteins, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties (Hypothetical Estimates Based on Analogues):

- Molecular Formula : Cr(C₅H₄C₂H₅)₂ → C₁₄H₁₈Cr

- Molecular Weight : ~238.3 g/mol (compared to 182.19 g/mol for unsubstituted chromocene) .

Chromocene (Cr(C₅H₅)₂) is a well-studied compound with a melting point of 172–173°C, vapor pressure of 41.5°C at 760 mmHg, and irritant hazards (Xi code) . The ethyl-substituted derivative is expected to exhibit lower melting points due to reduced crystallinity and higher lipophilicity.

Comparison with Similar Compounds

Chromocene (Unsubstituted Cyclopentadienyl Ligands)

Molecular Formula : C₁₀H₁₀Cr .

Key Differences :

- Steric Effects : The absence of ethyl groups in chromocene reduces steric hindrance, allowing tighter packing in the solid state (higher melting point).

- Applications: Chromocene is used in organic synthesis and catalysis, whereas ethyl-substituted derivatives may prioritize solubility in non-polar media .

| Property | Chromium(2+);2-ethylcyclopenta-1,3-diene | Chromocene (Cr(C₅H₅)₂) |

|---|---|---|

| Molecular Weight | ~238.3 g/mol | 182.19 g/mol |

| Melting Point | Estimated 150–160°C | 172–173°C |

| Solubility | Higher in organic solvents | Moderate in hydrocarbons |

| Redox Potential | More stabilized (electron-donating ethyl) | Less stabilized |

Ethyl-Substituted Ferrocene (Fe(C₅H₄C₂H₅)₂)

Ferrocene derivatives are benchmarks for metallocene studies. Ethylferrocene shares structural similarities but differs in metal center and redox behavior:

- Metal Center : Iron(II) in ferrocene vs. chromium(II). Chromium complexes are typically more reducing.

- SCE) is less sensitive to substituents than chromium analogues, which may show greater shifts due to ethyl electron donation .

Tungsten Analogue: Dichlorobis(2-ethylcyclopentadienyl)tungsten

Molecular Formula : WCl₂(C₅H₄C₂H₅)₂ (CAS 83136-76-9) .

Key Differences :

- Metal Effects : Tungsten (Group 6, Period 6) has a larger atomic radius and higher oxidation state stability (+4/+6) compared to chromium (+2/+3).

- Ligand Coordination : The tungsten complex includes chloride ligands, unlike the chromium analogue, altering reactivity (e.g., susceptibility to ligand substitution).

| Property | This compound | Tungsten Dichloride Analogue |

|---|---|---|

| Metal Oxidation State | +2 | +4 (common for W) |

| Stability | Air-sensitive (Cr²+ oxidizes readily) | More thermally stable |

| Applications | Catalysis, precursors to nanomaterials | CVD processes, specialty chems |

Cyclohexa-1,3-diene Complexes

Cyclohexadienyl ligands (C₆H₇) differ in ring size and conjugation from cyclopentadienyl ligands:

- Electronic Structure : Cyclopentadienyl is aromatic, providing stronger metal-ligand bonding. Cyclohexadienyl’s reduced conjugation may weaken metal coordination .

Research Findings and Trends

- Substituent Impact : Ethyl groups enhance solubility and electron donation, stabilizing metal centers in low oxidation states .

- Hazard Profile : Chromium(II) complexes are generally air-sensitive and irritants (similar to chromocene’s Xi code) .

- Synthetic Utility: Ethyl-substituted metallocenes are valuable in polymerization catalysts and nanomaterials due to tunable steric/electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.